Reversible Aldehyde vs. Irreversible Fluoromethyl Ketone: Cross-Species Specificity in CHO Cells
Ac-LEHD-CHO, a reversible aldehyde inhibitor, retains functional inhibition of Chinese hamster caspase-8, whereas the irreversible fluoromethyl ketone analog Z-LEHD-fmk exhibits a complete lack of specificity in this system and cross-inhibits multiple caspases indiscriminately [1]. Chinese hamster caspase-8 shows a broad specificity profile and cleaves the caspase-9 substrate Ac-LEHD-pNA more efficiently than its own designated substrate, making inhibitor selectivity in CHO cells particularly challenging [1]. The study's authors explicitly warn that utilizing so-called 'caspase-specific' FMK inhibitors to track individual caspase roles in dying cells can be inaccurate and misleading, necessitating the use of verified tools such as Ac-LEHD-CHO or genetic dominant-negative approaches [1].
| Evidence Dimension | Inhibitor specificity for caspase-8 in CHO cell systems |
|---|---|
| Target Compound Data | Equally efficient in inhibiting Chinese hamster caspase-8 (quantitative inhibition achieved, specific kinetic parameters not reported) |
| Comparator Or Baseline | Z-LEHD-fmk, Z-IETD-fmk, Z-VDVAD-fmk, and Z-DEVD-fmk: all FMK-type inhibitors completely lacked specificity in inhibiting these caspases |
| Quantified Difference | Ac-LEHD-CHO and Ac-IETD-CHO are equally efficient inhibitors, whereas all FMK-type inhibitors (including Z-LEHD-fmk) show a complete lack of target specificity |
| Conditions | Recombinant Chinese hamster caspase-2, -8, and -9 expressed in E. coli; assayed against peptide substrates Ac-VDVAD-pNA, Ac-IETD-pNA, and Ac-LEHD-pNA |
Why This Matters
For CHO cell bioprocessing and apoptosis research requiring specific caspase-9 or caspase-8 inhibition, Ac-LEHD-CHO provides functional specificity that FMK-based alternatives fail to deliver.
- [1] Sauerwald TM, Betenbaugh MJ, Oyler GA. Specific inhibition of caspase-8 and -9 in CHO cells enhances cell viability in batch and fed-batch cultures. Metab Eng. 2007;9(5-6):406-418. doi:10.1016/j.ymben.2007.06.004. View Source
